3-Phenylazetidine-2-carboxylic acid 3-Phenylazetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860873
InChI: InChI=1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

3-Phenylazetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17860873

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylazetidine-2-carboxylic acid -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 3-phenylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Standard InChI Key CCKKROBXZIZREN-UHFFFAOYSA-N
Canonical SMILES C1C(C(N1)C(=O)O)C2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

The molecular formula of 3-phenylazetidine-2-carboxylic acid is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The azetidine ring introduces significant ring strain due to its four-membered structure, which influences both reactivity and stability. The trans-configuration of the phenyl and carboxylic acid groups is sterically favored, though synthetic methods have also produced cis-isomers for comparative studies .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
CAS Number (Fmoc-derivative)204320-45-6
Stabilizing GroupsFmoc (in derivatives)

The Fmoc-protected derivative (C₂₅H₂₁NO₄, MW 399.44 g/mol) is commonly used in peptide synthesis to prevent unwanted side reactions .

Synthesis Methods

Racemic Synthesis of cis- and trans-Isomers

The seminal 1994 work by Blythin et al. detailed the racemic synthesis of both cis- and trans-3-phenylazetidine-2-carboxylic acids via cyclization of β-lactam precursors . Key steps include:

  • Ring-Closing Amination: N-Arylation of β-bromoacrylates followed by intramolecular cyclization.

  • Stereochemical Control: Use of chiral auxiliaries or resolution techniques to isolate trans-isomers, which dominate due to reduced steric hindrance .

Modern Stereospecific Approaches

MethodYield (%)StereoselectivityKey Advantage
Traditional Cyclization45–60Moderate (trans)Scalability
sp³-C–H Amination70–85HighAtom economy
Cross-Coupling50–75VariableFunctional group tolerance

Applications in Drug Discovery and Peptidomimetics

Conformational Restriction in Peptide Design

The compound’s rigid azetidine ring mimics the side-chain conformation of phenylalanine, making it a critical tool for stabilizing peptide secondary structures . For instance, incorporation into opioid receptor ligands has enhanced binding affinity by reducing entropy loss upon target engagement .

Fragment-Based Drug Discovery

Azetidine derivatives are prioritized in fragment libraries due to their balanced hydrophobicity and hydrogen-bonding capacity. 3-Phenylazetidine-2-carboxylic acid serves as a scaffold for kinase inhibitors, with modifications at the carboxylic acid group enabling interactions with ATP-binding pockets.

Material Science and Analytical Applications

Polymeric Materials

The compound’s strained ring undergoes ring-opening polymerization to yield polyamides with tunable thermal properties. These polymers exhibit applications in biodegradable plastics and nanotechnology .

Stereoselective Synthesis Studies

Racemic Fmoc-protected derivatives are used to benchmark chromatographic resolution techniques. For example, chiral stationary phases achieve >95% enantiomeric excess in separating trans-isomers, aiding the production of enantiopure pharmaceuticals .

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